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‘ Compound of Interest

Compound Name: Azeloprazole

Cat. No.: B1666255

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole is a proton pump inhibitor (PPI) designed to suppress gastric acid production by inhibiting the hydrogen-potassium adenosine triphospl
These application notes provide a comprehensive overview and detailed protocols for designing in vitro and in vivo drug-drug interaction studies for A

Mechanism of Action: Inhibition of the Gastric Proton Pump

Azeloprazole, like other PPlIs, is a prodrug that requires activation in an acidic environment. It accumulates in the acidic canaliculi of parietal cells wh

In Vitro Drug-Drug Interaction Studies

In vitro studies are essential to characterize the DDI potential of Azeloprazole by identifying the enzymes and transporters involved in its disposition

Metabolic Phenotyping

Objective: To confirm the primary metabolic pathways of Azeloprazole.

Protocol:

« System: Human liver microsomes (HLM) and recombinant human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, anc
« Azeloprazole Concentration: A concentration at or below the Michaelis-Menten constant (Km), if known, or typically 1 pM.

« Incubation: Incubate Azeloprazole with HLM or individual recombinant CYPs in the presence of an NADPH-regenerating system.

« Analysis: Quantify the depletion of Azeloprazole or the formation of its primary metabolite (e.g., Azeloprazole sulfone) using a validated LC-MS/NV
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« Inhibition Assay: In HLM, co-incubate Azeloprazole with selective chemical inhibitors for each major CYP isoform to determine the percent inhibitic

Data Presentation:
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CYP Inhibition Studies

Objective: To evaluate the potential of Azeloprazole and its major metabolites to inhibit major CYP enzymes.

Protocol:

« System: Human liver microsomes or recombinant human CYP enzymes.

» Probe Substrates: Use validated, isoform-specific probe substrates at concentrations approximate to their Km values.

« Azeloprazole Concentrations: A range of concentrations, typically from 0.1 to 100 pM.

« Incubation: Pre-incubate Azeloprazole with the enzyme system, then add the probe substrate. For time-dependent inhibition (TDI), a pre-incubatic
« Analysis: Measure the formation of the probe substrate's metabolite by LC-MS/MS.

« Data Analysis: Determine the IC50 value (concentration of Azeloprazole causing 50% inhibition of enzyme activity). If significant inhibition is obser

Data Presentation:
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CYP Induction Studies

Objective: To assess the potential of Azeloprazole to induce the expression of CYP1A2, CYP2B6, and CYP3A4.
Protocol:

« System: Cryopreserved human hepatocytes from at least three different donors.
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« Azeloprazole Concentrations: A range of concentrations, typically from 0.1 to 50 puM, tested in triplicate.

« Treatment: Treat hepatocytes with Azeloprazole, a negative control (vehicle), and positive controls (e.g., omeprazole for CYP1A2, phenobarbital f
* Analysis: Measure CYP enzyme induction by quantifying changes in mRNA levels (QRT-PCR) and/or enzyme activity using probe substrates.

« Data Analysis: Calculate the fold induction relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) ar

Data Presentation:
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Transporter Interaction Studies

Objective: To determine if Azeloprazole is a substrate or inhibitor of key drug transporters.
Protocol:
« Systems: Membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MAT
» Substrate Assessment:
o Incubate radiolabeled or unlabeled Azeloprazole with the transporter-expressing system and a control system.
o Measure the uptake or efflux of Azeloprazole. An efflux ratio >2 in the presence of a known inhibitor suggests it is a substrate.
« Inhibition Assessment:
o Incubate a known probe substrate for the transporter with the system in the presence of varying concentrations of Azeloprazole.
o Measure the transport of the probe substrate and calculate the IC50 value for Azeloprazole.

Data Presentation:
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digraph "In_Vitro DDI Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#2021
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Azeloprazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

metabolism [label="Metabolic Phenotyping\n(HLM, rCYPs)"];

inhibition [label="CYP Inhibition\n(IC50/Ki)"];

induction [label="CYP Induction\n(EC50/Emax)"];

transporter [label="Transporter Interaction\n(Substrate/Inhibitor)"];

risk assessment [label="Risk Assessment\n(Basic Models)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202
clinical study [label="Proceed to Clinical\nDDI Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFF
no_interaction [label="Low DDI Risk", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> {metabolism, inhibition, induction, transporter};

{metabolism, inhibition, induction, transporter} -> risk assessment;
risk assessment -> clinical study [label="Potential Interaction"];

risk assessment -> no _interaction [label="No Significant\nInteraction"];

}

### In Vivo Drug-Drug Interaction Studies

Based on in vitro findings, clinical DDI studies are designed to quantify the in vivo relevance of any potent
#### 1. Effect of a Strong CYP3A4 Inhibitor (e.g., Itraconazole) on Azeloprazole Pharmacokinetics
**0bjective:** To evaluate the effect of a strong CYP3A4 inhibitor on the systemic exposure of Azeloprazole.
**Study Design:** Open-label, two-period, fixed-sequence crossover study in healthy volunteers.

**Protocol: **

1. **Period 1 (Reference):** Administer a single oral dose of Azeloprazole (e.g., 20 mg) to subjects. Collec
2. **Washout:** A washout period of at least 7 days.
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3. **Period 2 (Test):** Administer a strong CYP3A4 inhibitor (e.g., Itraconazole 200 mg once daily) for seve
4. **pK Parameters:** Calculate Cmax, AUCO-t, AUCO-inf, and tl/2 for Azeloprazole in both periods.
5. **Statistical Analysis:** Determine the geometric mean ratios (GMR) and 90% confidence intervals (CI) for

**Data Presentation:**

PK Parameter | Azeloprazole Alone (Mean + SD) (Hypothetical) | Azeloprazole + Itraconazole (Mean = SD) (Hyp:
N T I B

**Cmax (ng/mL)** | 400 + 150 | 800 + 250 | 2.0 (1.7 - 2.3) |

**AUCO-inf (ng-h/mL)** | 1200 + 400 | 3600 + 1000 | 3.0 (2.5 - 3.6) |

**t1/2 (h)** | 2.5 + 0.8 | 5.0 £ 1.5 | - |

+

#### 2. Effect of a Strong CYP3A4 Inducer (e.g., Rifampin) on Azeloprazole Pharmacokinetics
**Objective:** To evaluate the effect of a strong CYP3A4 inducer on the systemic exposure of Azeloprazole.
**Study Design:** Open-label, two-period, fixed-sequence crossover study in healthy volunteers.

**Protocol:**

1. **Period 1 (Reference):** Administer a single oral dose of Azeloprazole (e.g., 40 mg). Collect serial blo
**Washout:** A washout period of at least 14 days.

**Period 2 (Test):** Administer a strong CYP3A4 inducer (e.g., Rifampin 600 mg once daily) for 7-10 days
**PK Parameters:** Calculate Cmax, AUCO-t, AUCO-inf, and t1/2 for Azeloprazole in both periods.
**Statistical Analysis:** Determine the GMR and 90% CI for Cmax and AUC of Azeloprazole with and without

u A~ WN

**Data Presentation:**

PK Parameter | Azeloprazole Alone (Mean + SD) (Hypothetical) | Azeloprazole + Rifampin (Mean * SD) (Hypothe
N T I B

**Cmax (ng/mL)** | 800 + 300 | 320 + 120 | 0.40 (0.33 - 0.49) |

**AUCO-inf (ng-h/mL)** | 2400 + 800 | 480 + 200 | 0.20 (0.16 - 0.25) |

**t1/2 (h)** | 2.5 + 0.8 | 1.5 £ 0.5 | - |

#### 3. pH-Dependent Drug Interactions
**Objective:** To evaluate the effect of Azeloprazole-induced gastric pH elevation on the pharmacokinetics of

**Protocol:**

1. **Study Design:** A crossover study in healthy volunteers to assess the PK of a pH-dependent investigatio
2. **Dosing:** Administer the investigational drug alone and after several days of Azeloprazole treatment (e
3. **Analysis:** Compare the PK parameters (Cmax and AUC) of the investigational drug with and without Azelo

““dot
digraph "Clinical DDI Study Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#20
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="In Vitro DDI Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cyp3a4 substrate [label="Azeloprazole is a\nCYP3A4 Substrate", shape=diamond, fillcolor="#FBBC05", fontcolo
ppi_class [label="Azeloprazole is a PPI", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
inhibitor study [label="Clinical DDI Study with\nStrong CYP3A4 Inhibitor\n(e.g., Itraconazole)"];

inducer study [label="Clinical DDI Study with\nStrong CYP3A4 Inducer\n(e.g., Rifampin)"];

ph_study [label="Clinical DDI Study with\npH-sensitive Drug"];

labeling [label="Inform Drug Labeling and\nClinical Use Recommendations", shape=ellipse, fillcolor="#34A853

start -> cyp3a4 substrate;
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start -> ppi_class;

cyp3a4 substrate -> inhibitor study;

cyp3a4 substrate -> inducer study;

ppi_class -> ph study;

{inhibitor study, inducer study, ph study} -> labeling;

Summary and Conclusion

The provided protocols outline a systematic approach to characterizing the drug-drug interaction profile of A

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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